molecular formula C17H26N4O B7144061 Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone

Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone

Cat. No.: B7144061
M. Wt: 302.4 g/mol
InChI Key: QJILFBJSESKDRL-UHFFFAOYSA-N
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Description

Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyrimidinyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrimidinyl and pyrrolidinyl groups, followed by their coupling with the cyclopentyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone can be compared with other similar compounds, such as:

    Cyclopentyl-[3-[(2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone: Similar structure but with a methyl group instead of an isopropyl group.

    Cyclopentyl-[3-[(2-ethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-12(2)16-18-9-7-15(20-16)19-14-8-10-21(11-14)17(22)13-5-3-4-6-13/h7,9,12-14H,3-6,8,10-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJILFBJSESKDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)NC2CCN(C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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